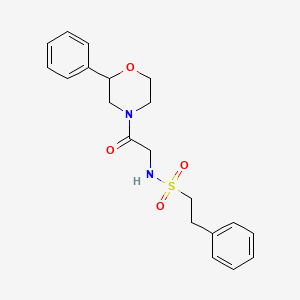

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide

CAS No.: 953962-47-5

Cat. No.: VC4927273

Molecular Formula: C20H24N2O4S

Molecular Weight: 388.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953962-47-5 |

|---|---|

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | 388.48 |

| IUPAC Name | N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenylethanesulfonamide |

| Standard InChI | InChI=1S/C20H24N2O4S/c23-20(15-21-27(24,25)14-11-17-7-3-1-4-8-17)22-12-13-26-19(16-22)18-9-5-2-6-10-18/h1-10,19,21H,11-16H2 |

| Standard InChI Key | AVGDEWPBHDSPKL-UHFFFAOYSA-N |

| SMILES | C1COC(CN1C(=O)CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Molecular Composition

-

Name: N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide

-

Key Functional Groups:

-

Sulfonamide group (-SO2NH-) known for its bioactivity.

-

Morpholine ring substituted with a phenyl group.

-

Ketone group (-C=O) attached to the ethyl chain.

-

Phenyl groups contributing to aromaticity.

-

Structural Features

This compound consists of:

-

A sulfonamide backbone, which is critical in many pharmacologically active molecules.

-

A morpholine ring, which enhances solubility and bioavailability.

-

Two phenyl groups that may contribute to hydrophobic interactions in biological systems.

General Synthetic Approach

The synthesis of N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide likely involves:

-

Formation of the Morpholine Derivative:

-

Reacting morpholine with a phenylating agent (e.g., phenyl bromide).

-

-

Introduction of the Ketone Group:

-

Acylation of the morpholine derivative using an appropriate acyl chloride or acid anhydride.

-

-

Sulfonamide Formation:

-

Reacting the intermediate with ethanesulfonyl chloride under basic conditions.

-

Reaction Conditions

-

Solvent: Polar aprotic solvents like dichloromethane or acetonitrile.

-

Catalysts: Base catalysts (e.g., triethylamine) for sulfonamide formation.

-

Temperature: Controlled to avoid side reactions, typically room temperature to moderate heating.

Medicinal Chemistry

Sulfonamides are widely studied for their therapeutic potential due to their ability to inhibit enzymes like carbonic anhydrase or dihydropteroate synthase:

-

Antibacterial Activity:

-

Sulfonamides are classical antibiotics targeting folate biosynthesis in bacteria.

-

This compound’s structure suggests potential antibacterial properties due to the sulfonamide group.

-

-

Antitumor Activity:

-

The presence of aromatic and heterocyclic groups indicates possible anticancer activity through interaction with DNA or enzymes.

-

-

Anti-inflammatory Effects:

-

Sulfonamides are known to modulate inflammatory pathways.

-

Drug Design Scaffold

The compound’s structural features make it an excellent scaffold for designing derivatives with enhanced biological activities.

Research Findings and Data

| Property | Details |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Functional Groups | Sulfonamide, ketone, morpholine, aromatic rings |

| Potential Bioactivity | Antibacterial, antitumor, anti-inflammatory |

| Synthetic Challenges | Controlling regioselectivity during phenylation and sulfonamide formation |

Challenges

-

Limited data on its pharmacokinetics and toxicity.

-

Potential side reactions during synthesis due to multiple reactive sites.

Future Research

-

Comprehensive biological evaluation (e.g., antimicrobial assays).

-

Structural optimization for enhanced activity and reduced toxicity.

-

Exploration of derivatives by modifying the morpholine or phenyl groups.

This detailed overview highlights the synthetic strategy, structural features, and potential applications of N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide, emphasizing its relevance in medicinal chemistry as a promising bioactive compound scaffold. Further experimental studies are necessary to fully elucidate its properties and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume